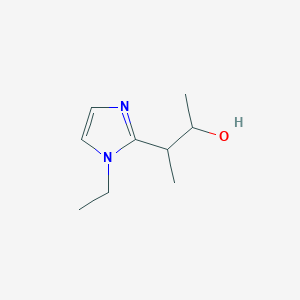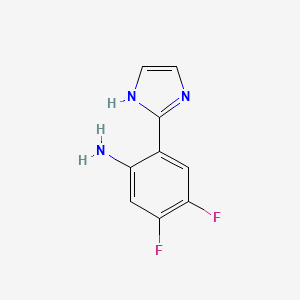
4,5-difluoro-2-(1H-imidazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring and an imidazole moiety at the 2 position. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoroaniline and imidazole.
Formation of Imidazole Derivative: The imidazole moiety is introduced through a cyclization reaction. This can be achieved by reacting 4,5-difluoroaniline with an appropriate reagent such as glyoxal or formamide under acidic or basic conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (reflux conditions) to facilitate the cyclization process
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups
Applications De Recherche Scientifique
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of functional materials, such as dyes for solar cells and other optical applications
Mécanisme D'action
The mechanism of action of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Difluoro-2-(1H-imidazol-2-yl)phenol
- 4,5-Difluoro-2-(1H-imidazol-2-yl)benzene
- 4,5-Difluoro-2-(1H-imidazol-2-yl)aniline derivatives
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the imidazole moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C9H7F2N3 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
4,5-difluoro-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H7F2N3/c10-6-3-5(8(12)4-7(6)11)9-13-1-2-14-9/h1-4H,12H2,(H,13,14) |
Clé InChI |
AEPJNMRKDKJHQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C2=CC(=C(C=C2N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


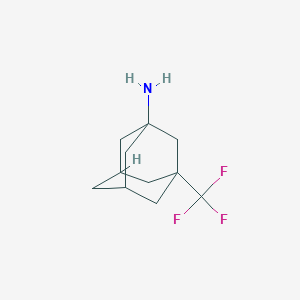
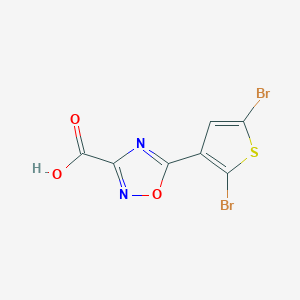
amine](/img/structure/B15272739.png)
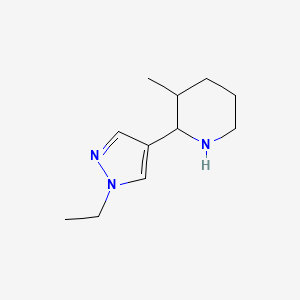
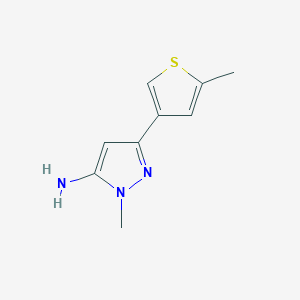
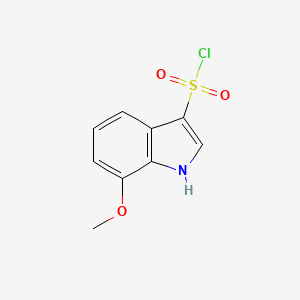
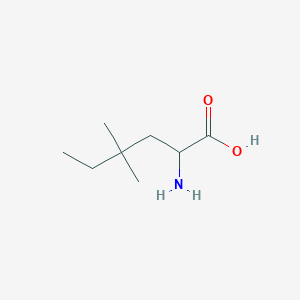
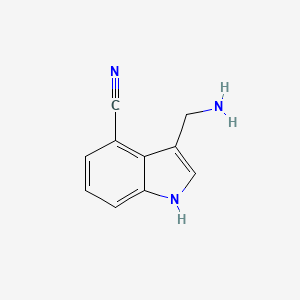
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)


![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
